molecular formula C18H18N2O3 B2718674 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide CAS No. 1260628-25-8

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide

Cat. No.: B2718674
CAS No.: 1260628-25-8
M. Wt: 310.353
InChI Key: INDPMGNBMUOCPH-UHFFFAOYSA-N
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Description

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide is an organic compound with a complex structure that includes a cyano group, a hydroxy group, a methoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 2-cyano-3-(4-oxo-3-methoxyphenyl)-N-(4-methylphenyl)propanamide

    Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anticancer effects could be due to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)propanamide
  • 2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide
  • 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide

Uniqueness

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a bioactive compound compared to similar compounds lacking one or both of these groups.

Biological Activity

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide, also known by its CAS number 1260628-25-8, is an organic compound with a complex structure featuring a cyano group, hydroxy group, methoxy group, and methylphenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 310.3 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
CAS Number1260628-25-8

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The presence of the hydroxy and methoxy groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways. For instance, the compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)
HCT-15 (Colon)5.0
A-431 (Skin)7.5
Jurkat (Lymphoma)6.0

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models further supported these findings, demonstrating reduced paw edema in CFA-induced inflammation models .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The hydroxy group donates electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Apoptotic Induction : The compound influences apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cytokine Modulation : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Colon Cancer : A study conducted on HCT-15 cells revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.
  • Inflammation Model : In an animal model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.

Comparison with Similar Compounds

When compared to structurally related compounds such as 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)propanamide, this compound shows enhanced biological activity due to the synergistic effects of its unique functional groups.

Table 2: Comparison of Biological Activities

Compound NameAntioxidant ActivityIC50 (Cancer Cell Lines)
This compoundHigh5.0 - 7.5 µM
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)propanamideModerate>10 µM

Properties

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-16(21)17(10-13)23-2/h3-8,10,14,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDPMGNBMUOCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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